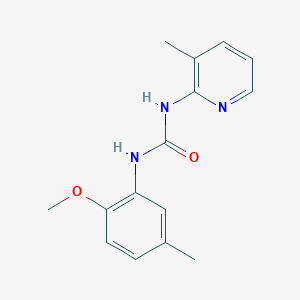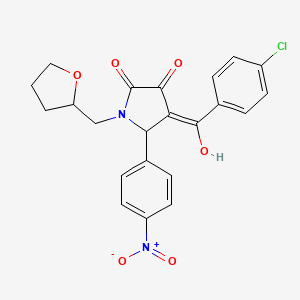
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold temperatures.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pain management. N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential use in treating cold-induced pain, as TRPM8 channels play a crucial role in the sensation of cold temperatures.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a selective antagonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and cooling agents such as menthol. By blocking the TRPM8 channel, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits the influx of calcium ions into cells, which leads to a reduction in pain and cold sensitivity.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for the TRPM8 channel, which allows for targeted inhibition of this channel without affecting other ion channels. This selectivity makes N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea a useful tool for studying the role of TRPM8 channels in pain and cold sensitivity. However, one limitation of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 antagonists that may be more effective in treating pain and cold sensitivity. Additionally, further research is needed to better understand the role of TRPM8 channels in cancer and inflammation, and to explore the potential of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea as a therapeutic agent in these conditions. Finally, the development of new methods for synthesizing N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2-amino-3-methylpyridine with 2-methoxy-5-methylbenzoyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-pyridyl) urea to yield N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWOTQULIEYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)